(2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name for this compound is 2-methyl-N-(pyrimidin-5-ylmethyl)butan-2-amine , reflecting its branched alkyl chain and pyrimidine substitution pattern. Its molecular formula, $$ C{10}H{17}N{3} $$, corresponds to a molecular weight of 179.26 g/mol. The structure comprises a pyrimidine ring substituted at the 5-position with a methylene group (-CH$$2$$-) bonded to a tertiary butylamine moiety (-N(C(CH$$3$$)$$3$$)). The InChI Key QQJRTJWDWNXFFJ-UHFFFAOYSA-N uniquely identifies this configuration.
The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, contributes to the compound’s electronic properties. The methylene bridge facilitates conjugation between the amine and the heteroaromatic system, potentially influencing reactivity and intermolecular interactions.
Crystallographic Characterization and Bonding Patterns
While crystallographic data for (2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine are not explicitly reported in the provided sources, bonding patterns can be inferred from structural analogs. For example, related pyrimidine-amine derivatives, such as 5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol , exhibit planar aromatic systems with bond lengths consistent with delocalized π-electrons. In such compounds, the amine nitrogen’s lone pair participates in conjugation with the aromatic ring, stabilizing the structure.
The tertiary butyl group introduces steric bulk, which likely restricts rotational freedom around the methylene bridge. This rigidity may favor specific conformers where the bulky substituent adopts positions minimizing steric clashes with the pyrimidine ring.
Comparative Analysis with Structurally Related Pyrimidine-Amines
Comparative analysis highlights key structural distinctions between this compound and related compounds:
The tertiary butyl group in the target compound distinguishes it from primary or secondary amine analogs, conferring enhanced steric hindrance and potentially altering solubility and binding affinity. Pyrimidine-containing analogs, such as Butyl[(pyrimidin-5-yl)methyl]amine, lack the branched alkyl chain, resulting in divergent conformational and electronic profiles.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methyl-N-(pyrimidin-5-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C10H17N3/c1-4-10(2,3)13-7-9-5-11-8-12-6-9/h5-6,8,13H,4,7H2,1-3H3 |
InChI Key |
QQJRTJWDWNXFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CN=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Aminomethylpyrimidine Intermediates
The central intermediate in many syntheses of pyrimidinylmethyl amines is 2-methyl-4-amino-5-aminomethylpyrimidine , which can be prepared through catalytic amination of 5-alkoxymethylpyrimidines. According to a detailed patent process, the method involves:
- Starting from 5-alkoxymethylpyrimidines (where the alkoxy group is typically a C1-C6 alkyl ether).
- Reacting these with ammonia in the presence of Lewis or Brønsted acid catalysts, such as aluminum oxide (Al₂O₃).
- Performing the reaction in an inert organic solvent or ammonia itself, at elevated temperatures (180-350 °C).
- This reaction replaces the alkoxy group with an amino group, yielding the desired aminomethylpyrimidine with high selectivity.
This approach avoids the traditional reduction of nitrile or formyl intermediates, which are more complex and less safe.
Alkylation of Aminomethylpyrimidine to Introduce 2-Methylbutan-2-yl Group
Once the aminomethylpyrimidine intermediate is obtained, the 2-methylbutan-2-yl substituent can be introduced by alkylation of the amine nitrogen. Common alkylation strategies include:
- Nucleophilic substitution reactions where the amine is treated with an appropriate alkyl halide or alkyl sulfonate ester bearing the 2-methylbutan-2-yl group.
- Reductive amination using 2-methylbutan-2-one (pinacolone) and the aminomethylpyrimidine under reductive conditions to form the secondary amine.
These methods require careful control of reaction conditions to prevent over-alkylation or side reactions.
Alternative Synthetic Routes
Literature on related pyrimidinylmethyl amines, such as butyl[(pyrimidin-5-yl)methyl]amine, indicates that direct coupling of pyrimidine derivatives with alkylamines is feasible under controlled conditions. This suggests a potential pathway:
- Reacting 5-(chloromethyl)pyrimidine or 5-(bromomethyl)pyrimidine with 2-methylbutan-2-ylamine under nucleophilic substitution conditions.
- Using polar aprotic solvents (e.g., dimethylformamide) and mild heating to promote substitution.
- Purifying the product by standard chromatographic techniques.
Summary of Preparation Methods
Research Findings and Comparative Analysis
- The catalytic amination method for converting 5-alkoxymethylpyrimidines to 5-aminomethylpyrimidines is well-documented and industrially relevant, offering advantages in selectivity and safety over older reduction-based methods.
- Alkylation with bulky alkyl groups like 2-methylbutan-2-yl can be challenging due to steric hindrance, but reductive amination or nucleophilic substitution with activated alkyl halides provides practical routes.
- Related compounds such as butyl[(pyrimidin-5-yl)methyl]amine have been synthesized via direct amine coupling, supporting the feasibility of direct substitution methods for this class of compounds.
- No direct literature describing the exact preparation of this compound was found, but the above methods are adaptable and consistent with known pyrimidinylmethyl amine chemistry.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
(2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of (2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine with analogous pyrimidine derivatives:
*Calculated values for the target compound.
Key Observations:
- Steric Effects : The bulky 2-methylbutan-2-yl group may hinder binding to flat active sites, unlike planar analogs such as (2-methylpyrimidin-5-yl)methanamine .
- Electronic Properties : Thiophene-containing analogs (e.g., C₁₀H₁₁N₃S) introduce sulfur-driven electronic effects, which are absent in the target compound .
Biological Activity
(2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a branched amine structure linked to a pyrimidine moiety, which contributes to its reactivity and interaction with biological targets. Its chemical formula is with a molecular weight of approximately 165.23 g/mol. The structural representation is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of these targets, leading to various biological effects, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
The exact pathways involved depend on the specific biological context and application.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. The following table summarizes the findings from recent studies:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
Research has shown that the compound can inhibit the growth of certain cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7), revealing a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) | Reference |
|---|---|---|
| 0 | 100 | |
| 10 | 85 | |
| 50 | 50 | |
| 100 | 30 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced antimicrobial activity compared to parent compounds, suggesting structural modifications can improve efficacy against resistant strains .
- Cancer Cell Line Evaluation : In a recent experimental study, this compound was tested on various cancer cell lines, including MCF-7 and HepG2. The results indicated significant cytotoxic effects at higher concentrations, prompting further exploration into its mechanism of action .
Applications in Research
The compound has several applications across different fields:
- Medicinal Chemistry : Used as a scaffold for developing new therapeutic agents targeting various diseases.
- Biochemical Assays : Investigated as a ligand for studying enzyme interactions and receptor activities.
Q & A
Q. Efficiency Assessment :
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Calculate yield post-purification (e.g., column chromatography) and confirm purity using ¹H/¹³C NMR and mass spectrometry .
How can the structural integrity of this compound be validated post-synthesis?
Basic Research Question
Characterization involves a multi-technique approach:
- Spectroscopic Analysis :
- NMR : Confirm the presence of the pyrimidine ring (aromatic protons at δ 8.5–9.0 ppm) and tert-butyl group (singlet for 9H at δ 1.2–1.4 ppm) .
- FT-IR : Detect N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Match the molecular ion peak ([M+H]⁺) to the theoretical molecular weight (C₁₀H₁₇N₃: 179.14 g/mol).
Q. Advanced Validation :
- X-ray crystallography (if crystalline) using programs like SHELXL to resolve bond lengths and angles .
What computational strategies predict the biological activity of this compound?
Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models are pivotal:
- Parameters : Include log P (lipophilicity), molar refractivity (SMR) , and electronic descriptors (e.g., HOMO/LUMO energies) to correlate structure with antibacterial activity .
- Software : Use MOE or Schrödinger for molecular docking to predict binding affinities to bacterial targets (e.g., dihydrofolate reductase) .
Q. Example QSAR Equation :
Activity = 0.75(log P) + 0.32(SMR) – 1.45
This suggests lipophilic and steric properties dominate activity .
How can contradictory results in biological assays be resolved?
Advanced Research Question
Contradictions may arise from assay variability or compound instability. Mitigation strategies include:
- Assay Standardization :
- Use consistent bacterial strains (e.g., E. coli ATCC 25922) and growth conditions (e.g., Mueller-Hinton broth) .
- Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Compound Stability :
- Assess degradation via HPLC under assay conditions (e.g., pH 7.4, 37°C) .
- Test enantiomeric purity if chiral centers exist .
What structural analogs of this compound have been studied, and how do they compare?
Advanced Research Question
Key analogs and their properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine | Methoxy group instead of tert-butyl | Higher solubility in polar solvents |
| N-(Pyrimidin-5-ylmethyl)acetamide | Acetamide replaces tert-butyl amine | Reduced lipophilicity; lower membrane permeability |
| 5-Methyl-N-phenylpyridin-2-amine | Pyridine instead of pyrimidine | Altered electronic properties; weaker antibacterial activity |
Q. Implications :
- The tert-butyl group in the target compound enhances hydrophobicity , potentially improving biofilm penetration .
What methodologies optimize reaction yields in large-scale synthesis?
Advanced Research Question
Process Chemistry Considerations :
- Catalysis : Explore Pd-catalyzed coupling for regioselective amination (e.g., Buchwald-Hartwig conditions) .
- Solvent Recycling : Use green solvents (e.g., cyclopentyl methyl ether) to reduce costs and environmental impact .
- Kinetic Studies : Apply DoE (Design of Experiments) to optimize temperature, stoichiometry, and mixing rates .
How is the compound’s interaction with bacterial enzymes analyzed experimentally?
Advanced Research Question
- Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., DNA gyrase) using fluorescence-based substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Cryo-EM/X-ray Crystallography : Resolve ligand-enzyme complexes to identify binding motifs .
What are the challenges in achieving enantiomeric purity, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
